molecular formula C13H11NO3 B1622352 2-(4-Methylphenoxy)nicotinic acid CAS No. 54629-15-1

2-(4-Methylphenoxy)nicotinic acid

Cat. No.: B1622352
CAS No.: 54629-15-1
M. Wt: 229.23 g/mol
InChI Key: KSZLPVGPJCYPCJ-UHFFFAOYSA-N
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Description

Overview of Research Trajectories for 2-(4-Methylphenoxy)nicotinic Acid and Analogues

Research into this compound, also referred to as 2-(p-tolyloxy)nicotinic acid, and its analogues primarily falls under the broader category of 2-phenoxynicotinic acid derivatives. The general structure consists of a nicotinic acid core with a phenoxy group at the 2-position. The addition of a methyl group at the 4-position of the phenoxy ring creates this compound.

The primary research trajectory for this class of compounds has been the investigation of their anti-inflammatory and analgesic activities . nih.gov A study focused on the design and synthesis of 2-phenoxynicotinic acid hydrazides, which are derivatives of the parent acid, evaluated their effectiveness in these areas. nih.gov This line of inquiry often involves comparing the activity of newly synthesized compounds to established drugs like mefenamic acid. nih.govjst.go.jp

Another key research area is the synthesis of these molecules. The development of efficient synthetic routes is crucial for producing these compounds for further study. nih.gov For instance, the synthesis of 2-phenoxynicotinic acid hydrazides has been described in the literature. nih.gov

Furthermore, research often explores the structure-activity relationships (SAR) of these analogues. This involves synthesizing a series of related compounds with different substituents on the phenyl ring to understand how these changes affect their biological activity. For example, studies have investigated the impact of substituents like bromo groups or carboxamide moieties on the analgesic and anti-inflammatory properties of 2-substituted phenyl derivatives of nicotinic acid. jst.go.jp

While direct and extensive research specifically on this compound is not as widely published as for some other analogues, the existing studies on 2-phenoxynicotinic acid derivatives provide a solid foundation and clear direction for future investigations into its specific properties and potential applications.

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol )
This compound54629-15-1C13H11NO3229.235
Nicotinic acid59-67-6C6H5NO2123.11
2-Phenoxynicotinic acid35620-71-4C12H9NO3215.20
Mefenamic acid61-68-7C15H15NO2241.29
Ibuprofen15687-27-1C13H18O2206.28
Celecoxib169590-42-5C17H14F3N3O2S381.37
Indomethacin53-86-1C19H16ClNO4357.79
6-(4-Methoxyphenoxy)-nicotinic acid methyl ester2089056-81-3C14H13NO4259.26

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methylphenoxy)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-9-4-6-10(7-5-9)17-12-11(13(15)16)3-2-8-14-12/h2-8H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSZLPVGPJCYPCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=C(C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60384212
Record name 2-(4-methylphenoxy)nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54629-15-1
Record name 2-(4-methylphenoxy)nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preclinical Investigations and Biological Activities of 2 4 Methylphenoxy Nicotinic Acid Analogues

Evaluation of Anti-inflammatory and Antioxidant Properties

Analogues of nicotinic acid have demonstrated notable anti-inflammatory and antioxidant activities in several preclinical models. A series of 2-substituted phenyl derivatives of nicotinic acid were synthesized and evaluated for these properties. nih.gov Certain compounds within this series, particularly those with a 2-bromophenyl substituent, displayed significant anti-inflammatory and analgesic effects when compared to the standard drug, mefenamic acid. nih.gov One compound, in particular, was identified as having a potent dual anti-inflammatory and analgesic profile. nih.gov

The anti-inflammatory mechanism of these derivatives has been linked to the downregulation of key inflammatory cytokines. nih.gov Studies have shown that these compounds can effectively reduce the serum levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), both of which are pivotal mediators of the inflammatory response. nih.govnih.gov Further in vitro research on RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) revealed that the most active compounds could significantly inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov

The anti-inflammatory effects of nicotinic acid and its derivatives are also mediated through the G protein-coupled receptor 109A (GPR109A). nih.govnih.gov Activation of this receptor in human monocytes has been shown to reduce the secretion of pro-inflammatory mediators, including TNF-α, IL-6, and monocyte chemoattractant protein-1 (MCP-1), following stimulation by Toll-like receptor (TLR) agonists. nih.govnih.gov This effect is independent of prostaglandin (B15479496) pathways. nih.govnih.gov

Key Inflammatory MediatorEffect of Nicotinic Acid AnaloguesReference
TNF-αReduction in serum levels and secretion nih.govnih.govnih.govnih.gov
IL-6Reduction in serum levels and secretion nih.govnih.govnih.govnih.gov
iNOSInhibition of expression nih.gov
COX-2Inhibition of expression nih.gov
MCP-1Reduction in secretion nih.govnih.gov

Assessment of Analgesic Activity

The analgesic potential of 2-(4-Methylphenoxy)nicotinic acid analogues has been investigated in preclinical studies. Research on a series of 2-substituted phenyl derivatives of nicotinic acid demonstrated distinct analgesic properties. nih.gov In these studies, certain synthesized compounds showed significant analgesic activity, with one compound being highlighted for its strong dual analgesic and anti-inflammatory effects. nih.gov The evaluation of analgesic efficacy is often conducted using models of thermal and chemical irritation, such as the hot plate test and the acetic acid-induced writhing test. biomedpharmajournal.org While nicotinic acid itself is not primarily known as an analgesic, the activation of nicotinic receptors has been shown to produce antinociceptive effects in various pain models. nih.gov

Studies on Lipid Metabolism Modulation

Nicotinic acid and its derivatives are well-known for their significant effects on lipid metabolism, which have been extensively studied in preclinical and clinical settings. nih.govnih.gov These compounds beneficially alter the lipid profile by reducing atherogenic lipoproteins and increasing anti-atherogenic lipoproteins. nih.gov

The primary effect of nicotinic acid analogues on lipoprotein profiles is the reduction of triglycerides, very-low-density lipoprotein (VLDL), and low-density lipoprotein (LDL) cholesterol. nih.gov Concurrently, they are potent agents for increasing high-density lipoprotein (HDL) cholesterol levels. nih.govnih.gov

Further analysis of the HDL fraction has shown that the increase is predominantly in the largest HDL subclass, HDL-2b, with a corresponding decrease in the smaller, denser HDL subclasses, HDL-3b and HDL-3c. nih.gov The rise in HDL-2b levels has been inversely correlated with LDL cholesterol levels following treatment. nih.gov The mechanism behind these lipid-modifying effects is partly attributed to the inhibition of lipolysis in adipocytes, which reduces the flux of free fatty acids to the liver for triglyceride synthesis. nih.gov Additionally, nicotinic acid has been shown to decrease the hepatic expression of diacylglycerol O-acyltransferase 2 (DGAT2), a key enzyme in triglyceride synthesis. nih.gov

LipoproteinEffect of Nicotinic Acid AnaloguesReference
VLDLDecrease nih.govnih.gov
LDLDecrease nih.govnih.gov
TriglyceridesDecrease nih.govnih.gov
Total HDLIncrease nih.govnih.gov
HDL-2bSignificant Increase nih.gov
HDL-3b and HDL-3cDecrease nih.gov

The lipid-modifying properties of nicotinic acid analogues contribute to their anti-atherosclerotic effects. nih.govnih.gov Preclinical studies in mouse models of atherosclerosis have demonstrated that nicotinic acid can inhibit the progression of atherosclerotic plaques. nih.govnih.gov This beneficial effect is, in part, independent of the changes in plasma lipid levels and is mediated through the GPR109A receptor on immune cells. nih.govnih.gov A meta-analysis of several randomized controlled trials concluded that niacin therapy was associated with a significant reduction in major cardiovascular events, including nonfatal myocardial infarction and stroke. nih.gov

However, some recent studies have raised concerns about the potential for high levels of niacin to promote cardiovascular disease. This is linked to a breakdown product of excess niacin, N1-methyl-4-pyridone-3-carboxamide (4PY), which has been associated with an increased risk of major cardiac events. nih.govclevelandclinic.orgnews-medical.netsciencedaily.com Preclinical models have shown that 4PY can trigger vascular inflammation, a key process in the development of atherosclerosis. clevelandclinic.orgnews-medical.netsciencedaily.com Another metabolite, 1-methylnicotinamide, has been shown to possess antiatherosclerotic properties. psu.edu

Research into the molecular mechanisms underlying the cardiovascular effects of nicotinic acid analogues has identified key vascular inflammation pathways. The anti-inflammatory effects that contribute to the anti-atherosclerotic properties are largely mediated by the GPR109A receptor. nih.govnih.gov Activation of this receptor in monocytes inhibits the secretion of pro-inflammatory cytokines by suppressing the IKKβ-IκBα-NF-κB signaling pathway. nih.govnih.gov This leads to a reduction in monocyte adhesion to vascular endothelial cells and decreased monocyte chemotaxis. nih.gov

Conversely, the pro-inflammatory effects observed with excess niacin are linked to its metabolite, 4PY. nih.govclevelandclinic.org Studies have shown that 4PY can increase the expression of vascular cell adhesion molecule-1 (VCAM-1) on the surface of vascular endothelial cells. nih.govclevelandclinic.org This increased expression promotes the adhesion of white blood cells to the vessel walls, a critical step in the formation of atherosclerotic plaques. nih.gov

Investigations into Anti-angiogenic Effects

The potential of nicotinic acid and its derivatives to inhibit angiogenesis, the formation of new blood vessels, has been explored in several studies. Uncontrolled angiogenesis is a hallmark of cancer and other diseases. nih.gov In vitro and in vivo studies have shown that nicotinic acid can significantly inhibit the process of angiogenesis. nih.gov The proposed mechanism involves the regulation of cytoskeleton arrangements, particularly the structures of F-actin and paxillin, in endothelial cells, as well as altering the expression levels of angiogenesis factors. nih.gov

Furthermore, nicotinamide (B372718), the amide form of vitamin B3, has been shown to inhibit vasculogenic mimicry, an alternative vascularization process in highly aggressive tumors like melanoma. plos.org This effect was associated with the downregulation of vascular endothelial-cadherin (VE-cadherin), a key molecule in this process. plos.org Anti-angiogenic strategies often target pathways involving vascular endothelial growth factor (VEGF) and its receptors (VEGFR). mdpi.comnih.gov

Research on Antihypertensive Potential in Animal Models

Derivatives of nicotinic acid have been explored for their potential as antihypertensive agents, primarily through their action as angiotensin II antagonists. nih.gov Research has demonstrated that a series of pyridines and other six-membered ring heterocycles linked to a biphenyltetrazole moiety exhibit potent antagonism of the angiotensin II receptor. nih.gov

Animal models are crucial in the screening and evaluation of potential antihypertensive drugs. ijprajournal.comresearchgate.net Both in vivo and in vitro models are utilized to understand the pathophysiology of hypertension and to assess the efficacy of new therapeutic agents. ijprajournal.comresearchgate.net Commonly used in vivo models include various rat models of hypertension such as the spontaneously hypertensive rat (SHR), Goldblatt hypertension models (one-kidney, one-clip and two-kidney, one-clip), and salt-sensitive models. ijprajournal.comresearchgate.netnih.gov These models are instrumental in studying the complex genetic and environmental factors that contribute to hypertension. nih.gov The SHR model, in particular, is a widely used genetic model of essential hypertension. nih.gov

In studies involving nicotinic acid analogues, one pyridine (B92270) derivative demonstrated significant in vitro activity and exceptional oral antihypertensive activity and bioavailability. nih.gov The renin-angiotensin system (RAS) is a key target in hypertension research, and drugs that modulate this system, such as angiotensin II receptor blockers, are of great interest. imrpress.com Animal studies have shown that angiotensin II receptor antagonists can effectively lower blood pressure. imrpress.com For instance, the administration of an AT2R agonist, C21, has been shown to be effective in reducing blood pressure in various animal models of hypertension. imrpress.com

The following table summarizes key animal models used in hypertension research:

Interactive Data Table: Animal Models for Antihypertensive Drug Screening
Model Type Specific Model Key Characteristics
Genetic Models Spontaneously Hypertensive Rat (SHR) Genetically predisposed to hypertension, mimics human essential hypertension. nih.gov
Dahl Salt-Sensitive Rat Develops hypertension when fed a high-salt diet. ijprajournal.comresearchgate.net
Transgenic Rats (e.g., TGR(mRen2)27) Overexpress components of the renin-angiotensin system. ijprajournal.comresearchgate.net
Induced Models Goldblatt Hypertension (2K1C, 1K1C) Renal artery constriction induces renin-dependent hypertension. ijprajournal.comresearchgate.net
DOCA-Salt Hypertension Mineralocorticoid-induced, volume-dependent hypertension. ijprajournal.comresearchgate.net

Studies in Neurodegenerative Disease Models

Nicotinic acid and its analogues have been investigated for their neuroprotective potential in various models of neurodegenerative diseases. nih.govnih.gov A significant area of focus has been the modulation of nicotinic acetylcholine (B1216132) receptors (nAChRs), as their dysfunction is implicated in the pathology of diseases like Alzheimer's and Parkinson's disease. nih.govnih.gov

Stimulation of nAChRs, particularly the α7 subtype, has been shown to initiate signaling pathways that promote neuronal survival. nih.gov These pathways can involve the activation of phosphatidylinositol 3-kinase (PI3K) and the subsequent phosphorylation of Akt, leading to the upregulation of anti-apoptotic proteins like Bcl-2 and Bcl-x. nih.gov This mechanism is believed to protect neurons from insults induced by factors such as β-amyloid, which is a hallmark of Alzheimer's disease. nih.gov

Animal models are indispensable for studying the complex mechanisms of neurodegeneration and for evaluating potential therapeutic interventions. mdpi.com These models often involve the administration of neurotoxins or genetic modifications to replicate aspects of human neurodegenerative conditions. mdpi.com

In the context of Alzheimer's disease (AD), research has explored the potential of nicotinic acid supplementation to alleviate cognitive deficits. nih.govamegroups.org AD is characterized by the progressive loss of neurons, leading to severe memory and cognitive decline. nih.gov

Studies using mouse models of AD, such as the APP/PS1 transgenic mouse, have shown that nicotinic acid supplementation can improve cognitive function. nih.govamegroups.org The proposed mechanisms for this beneficial effect are multifaceted and include the reduction of β-amyloid (Aβ) plaque formation, enhancement of mitochondrial metabolism, regulation of autophagy, and reduction of neuroinflammation. nih.govamegroups.org Furthermore, research suggests that nicotinic acid may influence circadian rhythms and long-term potentiation, both of which are often disrupted in AD. nih.govamegroups.org

The cognitive impairment in AD has been linked to a reduction in the availability of α4β2-nAChRs. nih.gov Therefore, compounds that act as agonists at these receptors are of significant interest for therapeutic development. nih.govnih.gov

Anti-Cancer Research and Chemotherapeutic Co-administration Strategies

Nicotinic acid and its derivatives are being investigated for their potential as anticancer agents. nih.govnih.gov These heterocyclic compounds have shown promise in preclinical studies, and their nitrogen-containing structure is considered a key feature for their biological activity. nih.gov The research in this area encompasses the synthesis of novel nicotinic acid derivatives and the evaluation of their efficacy against various cancer cell lines. nih.gov

One strategy being explored is the development of inhibitors of hypoxia-inducible factor-1α (HIF-1α), a protein that plays a crucial role in tumor survival and progression, particularly in hypoxic environments. nih.gov Structural modifications of nicotinic acid analogues have led to the discovery of compounds that can effectively inhibit HIF-1α activation and the subsequent expression of its target genes, such as VEGF and EPO, which are involved in angiogenesis. nih.gov

Furthermore, the co-administration of certain compounds with established chemotherapeutic agents is being investigated as a strategy to enhance anti-tumor efficacy and mitigate side effects. For instance, superoxide (B77818) dismutase (SOD) mimetics have been studied in combination with drugs like oxaliplatin. mdpi.com These mimetics can potentially increase the production of reactive oxygen species (ROS) within cancer cells, leading to enhanced cell killing, while also protecting normal tissues from chemotherapy-induced damage. mdpi.com

Antimicrobial and Antitubercular Activities

The search for novel antimicrobial agents has led to the investigation of nicotinic acid derivatives. nih.gov Researchers have synthesized and tested various analogues for their activity against a range of microorganisms, including Gram-positive and Gram-negative bacteria. nih.govnih.gov

In one study, a series of acylhydrazones derived from nicotinic acid demonstrated promising activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Subsequent cyclization of these acylhydrazones into 1,3,4-oxadiazoline derivatives yielded compounds with broad-spectrum antimicrobial activity. nih.gov For example, a derivative containing a 5-nitrofuran substituent was active against all tested bacterial strains. nih.gov Another study reported that a Schiff base derived from nicotinic acid, 2-{[(2-hydroxyphenyl)methylidene]amino}nicotinic acid, exhibited antimicrobial activity against several microorganisms. nih.gov

The potential of nicotinic acid analogues extends to the treatment of tuberculosis. nih.gov Novel nicotine (B1678760) analogues have been developed and tested for their activity against Mycobacterium tuberculosis. nih.gov One particular analogue demonstrated a low minimum inhibitory concentration (MIC) against the H37Rv strain of M. tuberculosis. nih.gov In addition to direct antimicrobial properties, nicotinamide (a form of niacin) has been shown to modulate macrophage function to restrict the replication of M. tuberculosis and Bacille Calmette-Guérin (BCG). nih.gov

The following table summarizes the antimicrobial activity of selected nicotinic acid derivatives:

Interactive Data Table: Antimicrobial Activity of Nicotinic Acid Analogues
Compound Type Target Organism Key Findings Reference
Acylhydrazones Gram-positive bacteria (e.g., S. epidermidis, MRSA) Promising activity with low MIC values. nih.gov nih.gov
1,3,4-Oxadiazolines Gram-positive and Gram-negative bacteria Broad-spectrum activity, especially with a 5-nitrofuran substituent. nih.gov nih.gov
Schiff base Various bacteria Exhibited antimicrobial activity against tested microorganisms except Candida albicans. nih.gov nih.gov
Nicotine analogue Mycobacterium tuberculosis Potent anti-mycobacterial activity with low MIC. nih.gov nih.gov

Enzymatic Mimetic Activities (e.g., Superoxide Dismutase Mimicry)

Some compounds derived from or related to nicotinic acid have been investigated for their ability to mimic the function of endogenous enzymes, particularly superoxide dismutase (SOD). SOD is a crucial antioxidant enzyme that catalyzes the dismutation of superoxide radicals into molecular oxygen and hydrogen peroxide, thereby protecting cells from oxidative damage. nih.govresearchgate.net

The development of synthetic, low-molecular-weight SOD mimetics is an active area of research. nih.gov These mimics, such as certain manganese-containing complexes, aim to replicate the catalytic activity of the native SOD enzymes but with improved pharmacological properties, such as better cell permeability. nih.govresearchgate.netnih.gov The therapeutic potential of SOD mimetics is being explored in a variety of conditions associated with oxidative stress, including inflammatory diseases and cancer. mdpi.comnih.govresearchgate.net

The mechanism of action of SOD mimetics involves the catalytic removal of superoxide radicals. nih.gov This can lead to a reduction in oxidative stress and its downstream consequences. In the context of cancer therapy, increasing the levels of hydrogen peroxide within tumor cells through the action of SOD mimetics can enhance the efficacy of certain chemotherapeutic agents. mdpi.com

Agricultural and Plant Physiology Applications (e.g., Drought Tolerance in Plants)

Nicotinic acid and its derivatives have shown potential applications in agriculture, particularly in enhancing plant tolerance to environmental stresses like drought. riken.jpresearchgate.netmdpi.com Drought is a major factor limiting crop productivity worldwide, and strategies to improve plant resilience are of great importance. mdpi.com

Research has demonstrated that the exogenous application of nicotinic acid can improve drought tolerance in various plant species, including wheat and barley. researchgate.netmdpi.com The application of nicotinic acid has been shown to enhance morpho-physiological traits, such as root and shoot growth, and to bolster the plant's antioxidant defense mechanisms. researchgate.net This leads to improved water relations within the plant, as evidenced by increased relative water content and leaf water potential under drought conditions. mdpi.com

Furthermore, studies in the model plant Arabidopsis thaliana have shown that overexpressing the gene for nicotinamidase 3 (NIC3), an enzyme that converts nicotinamide to nicotinic acid, enhances drought tolerance and increases biomass. nih.gov This suggests that modulating the NAD salvage pathway, in which nicotinic acid is a key intermediate, can significantly improve plant growth and stress resilience. nih.gov Nicotinic acid derivatives have also been synthesized and evaluated for their herbicidal activity, indicating their potential use in weed management. usda.gov

The following table highlights the effects of nicotinic acid application on plants under drought stress:

Interactive Data Table: Effects of Nicotinic Acid on Drought-Stressed Plants
Plant Species Application Method Observed Effects Reference
Wheat Foliar spray, Fertigation Improved morphological traits, enhanced antioxidant biosynthesis. researchgate.net researchgate.net
Barley Foliar spray, Soil application Enhanced plant growth, improved relative water content and leaf water potential, increased antioxidant enzyme activity. mdpi.com mdpi.com

Pharmacological Mechanisms and Molecular Targets

Mechanisms of Lipid-Modifying Effects

Beyond the initial GPR109A-mediated reduction in FFA flux from adipose tissue, nicotinic acid and its analogs exert significant effects directly within the liver and on lipoproteins circulating in the plasma. These mechanisms are crucial for the observed reductions in triglycerides and LDL-C, and the increase in HDL-C.

One of the key GPR109A-independent mechanisms is the direct inhibition of the hepatic enzyme diacylglycerol acyltransferase-2 (DGAT2). DGAT2 catalyzes the final, committed step in the synthesis of triglycerides in the liver. By inhibiting this enzyme, nicotinic acid reduces the liver's capacity to produce triglycerides. This, in turn, decreases the assembly and secretion of very-low-density lipoproteins (VLDL), which are the primary carriers of triglycerides from the liver into the bloodstream.

Studies in HepG2 cells, a human liver cell line, demonstrated that nicotinic acid directly and non-competitively inhibits DGAT2 activity, but not the related enzyme DGAT1. This selective inhibition leads to reduced triglyceride synthesis and is considered a major contributor to the VLDL-lowering effect of the drug.

Table 2: Effect of Nicotinic Acid on DGAT Activity in HepG2 Cells

ParameterObservationReference
DGAT InhibitionDose-dependent, 35-50% inhibition of total DGAT activity. wikipedia.org
IC500.1 mM wikipedia.org
MechanismNon-competitive inhibition. wikipedia.org
SpecificitySelectively inhibits DGAT2, not DGAT1. wikipedia.org

The effects on lipid-carrying proteins, known as apolipoproteins, are central to the modification of the lipoprotein profile.

Apolipoprotein B (ApoB): As a consequence of reduced triglyceride synthesis via DGAT2 inhibition, the assembly and secretion of ApoB-containing lipoproteins (VLDL and their remnant, LDL) from the liver are diminished. Studies have shown that nicotinic acid treatment can increase the intracellular degradation of ApoB100, the primary structural protein of VLDL and LDL, further reducing the output of these atherogenic particles.

Apolipoprotein A-I (ApoA-I): In contrast to its effects on ApoB, nicotinic acid has been shown to increase the production rate of ApoA-I, the main structural protein of high-density lipoprotein (HDL). This contributes to an increase in the number of HDL particles in circulation. However, data on ApoA-I metabolism can be controversial, with some studies showing no change in its fractional catabolic rate.

Nicotinic acid favorably alters the function and composition of HDL, enhancing its role in reverse cholesterol transport—the process of removing cholesterol from peripheral tissues back to the liver.

Cholesterol Efflux: Treatment with nicotinic acid has been shown to increase total cholesterol efflux capacity, a key measure of HDL function. epa.gov This suggests that the HDL particles become more efficient at accepting cholesterol from cells like macrophages in the artery wall. epa.gov

Prostaglandin (B15479496) Pathway Involvement

The most common and compliance-limiting side effect of nicotinic acid therapy is cutaneous vasodilation, or flushing. This effect is a direct consequence of GPR109A activation, but it occurs in different cells and through a different signaling cascade than the anti-lipolytic effect in adipocytes.

The flushing response is mediated by the activation of GPR109A on immune cells within the skin, specifically Langerhans cells and macrophages. nih.gov Upon activation by nicotinic acid, these cells initiate a signaling cascade that results in the rapid synthesis and release of vasodilatory prostaglandins (B1171923), primarily Prostaglandin D2 (PGD2) and Prostaglandin E2 (PGE2). nih.govacs.org These prostaglandins then act on their respective receptors (DP1, EP2, and EP4) on the smooth muscle cells of dermal capillaries, causing them to relax and leading to increased blood flow and the characteristic flushing and sensation of heat. acs.org This mechanism is independent of the lipid-lowering effects and has been a major focus for the development of non-flushing GPR109A agonists.

Mechanisms of Anti-inflammatory and Antioxidant Actions

Nicotinic acid exerts significant anti-inflammatory effects primarily through its interaction with the GPR109A receptor, which is expressed on immune cells like monocytes and macrophages. nih.govresearchgate.net In activated human monocytes, nicotinic acid has been shown to reduce the secretion of key pro-inflammatory mediators. nih.gov For instance, in monocytes stimulated with Toll-like receptor (TLR) agonists, nicotinic acid decreased the secretion of Tumor Necrosis Factor-α (TNF-α), Interleukin-6 (IL-6), and Monocyte Chemoattractant Protein-1 (MCP-1). nih.govnih.gov This action is mediated by GPR109A and is independent of prostaglandin pathways. nih.govnih.gov Studies in murine models of atherosclerosis further confirm that nicotinic acid can decrease the production of pro-inflammatory cytokines in stimulated macrophages. opencardiovascularmedicinejournal.com

The compound also plays a role in modulating macrophage phenotype, potentially influencing the conversion from a pro-inflammatory M1 state to an anti-inflammatory M2 state via the GPR109A receptor. researchgate.net Beyond its receptor-mediated effects, nicotinic acid contributes to antioxidant defense. As a precursor to nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), it is essential for the production of energy and for the function of antioxidant enzymes. mdpi.com For example, the reduction of glutathione (B108866) disulfide (GSSG) back to its antioxidant form (GSH) is dependent on NADPH, which is generated from NADP+, a derivative of NAD+. mdpi.com

Table 1: Effect of Nicotinic Acid on Pro-inflammatory Mediator Secretion in Activated Human Monocytes

Pro-inflammatory MediatorActivating AgentReduction in Secretion (%)Reference
TNF-αTLR4 Agonist (LPS)49.2 ± 4.5% nih.govnih.gov
Interleukin-6 (IL-6)TLR4 Agonist (LPS)56.2 ± 2.8% nih.govnih.gov
Monocyte Chemoattractant Protein-1 (MCP-1)TLR4 Agonist (LPS)43.2 ± 3.1% nih.govnih.gov
TNF-αTLR2 Agonist (HKLM)48.6 ± 7.1% nih.gov
Interleukin-6 (IL-6)TLR2 Agonist (HKLM)60.9 ± 1.6% nih.gov
Monocyte Chemoattractant Protein-1 (MCP-1)TLR2 Agonist (HKLM)59.3 ± 5.3% nih.gov

Cellular Signaling Pathway Modulation

Nicotinic acid significantly modulates cellular signaling by influencing key transcription pathways. A primary target is the Nuclear Factor-kappaB (NF-κB) pathway, a critical mediator of inflammation. nih.gov In THP-1 monocytes, preincubation with nicotinic acid was found to reduce the levels of phosphorylated IKKβ and IκB-α. nih.govnih.gov This inhibition prevents the translocation of the active p65 subunit of NF-κB into the nucleus, thereby suppressing the transcription of NF-κB target genes, which include many pro-inflammatory cytokines. nih.govnih.gov The accumulation of nuclear p65 NF-κB in response to lipopolysaccharide (LPS) treatment was profoundly inhibited by nicotinic acid. nih.govnih.gov Furthermore, nicotinic acid's effects on gene expression may be mediated by the activation of the transcription factor FOXO1 in tissues sensitive to insulin. nih.gov In some microorganisms like Streptococcus pneumoniae, niacin can also regulate gene expression through transcriptional repressors such as NiaR. nih.gov

The influence of nicotinic acid extends to the regulation of a variety of genes involved in metabolic and inflammatory processes. In the liver, it has been shown to decrease the expression of diacylglycerol O-acyltransferase 2 (DGAT2), an enzyme critical for triglyceride synthesis. nih.gov This effect contributes to its lipid-lowering properties independent of changes in free fatty acid levels. nih.gov Nicotinic acid also modulates the expression of cell-adhesion molecules in endothelial cells, such as ICAM-1 and PECAM-1, which may contribute to its beneficial effects in atherosclerosis. nih.gov Additionally, it can inhibit angiogenesis by altering the expression of factors involved in this process. researchgate.net The compound is also involved in the regulation of genes essential for the synthesis of NAD+, such as those controlled by the transcriptional repressor NiaR in certain bacteria. nih.gov

Nicotinic acid, as a precursor for NAD+, is fundamentally linked to cell cycle control and DNA integrity. NAD+ is a required substrate for poly(ADP-ribose) polymerases (PARPs), particularly PARP-1, which are activated by DNA strand breaks and play a key role in recruiting DNA repair machinery. mdpi.comresearchgate.net Depletion of cellular NAD+ impairs the function of PARP-1, leading to genomic instability. nih.gov In human keratinocytes, niacin deficiency leads to a decreased growth rate, an arrest in the G2/M phase of the cell cycle, and an increase in DNA damage. nih.gov Replenishing the cells with nicotinamide, a form of niacin, can reverse this DNA damage. nih.gov Therefore, maintaining adequate intracellular NAD+ levels through niacin is critical for preserving genomic stability, facilitating DNA repair, and ensuring proper cell cycle progression. mdpi.comnih.gov

Nicotinic acid modulates several cell death pathways, often exhibiting a protective role against apoptosis. In differentiated SH-SY5Y cells, a model for neuronal cells, pretreatment with nicotinic acid was shown to protect against amyloid β-induced cytotoxicity by inhibiting the mitochondrial pathway of apoptosis. nih.gov This neuroprotective effect is associated with the restoration of mitochondrial function and changes in the expression of apoptosis-related genes. nih.gov Specifically, nicotinic acid pre-treatment was found to counteract the amyloid β-induced decrease in the mRNA levels of the anti-apoptotic protein Bcl-2 and the increase in mRNA levels of pro-apoptotic proteins such as Bim, Bak, cytochrome c, and caspase 9. nih.gov In other contexts, NAD+ depletion resulting from niacin deficiency can lead to increased reactive oxygen species (ROS) and DNA damage, which in turn increases the rate of apoptosis. nih.gov Nicotine (B1678760), which acts on nicotinic receptors, has also been shown to protect neurons from hypoxia-induced apoptotic cell death. nih.gov

Interactions with Specific Enzymes and Receptors

The pharmacological effects of nicotinic acid are mediated through its interaction with a specific set of receptors and enzymes.

Receptors: The primary molecular target for nicotinic acid is the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2). researchgate.netnih.govnih.gov This high-affinity receptor is highly expressed in adipocytes and immune cells, such as monocytes and macrophages. nih.govnih.gov Activation of GPR109A is responsible for many of nicotinic acid's anti-inflammatory and lipid-modifying effects. nih.govresearchgate.net It also interacts with nicotinic acetylcholine (B1216132) receptors (nAChRs), which are ligand-gated ion channels. The human α4β2 nicotinic receptor is the most abundant subtype in the brain, and its structure reveals a classic neurotransmitter binding site where nicotinic agonists bind. nih.gov

Enzymes: Nicotinic acid directly inhibits the action of diacylglycerol O-acyltransferase 2 (DGAT2), a key enzyme in the liver responsible for the final step in triglyceride synthesis. wikipedia.org This inhibition is a core component of its lipid-lowering mechanism. nih.gov Additionally, at therapeutic concentrations, nicotinic acid and its amide form, nicotinamide, can inhibit several human cytochrome P450 enzymes. wikipedia.orgnih.gov In vitro studies have demonstrated inhibitory effects on CYP2D6, CYP3A4, and CYP2E1, which occurs via the coordination of the pyridine (B92270) nitrogen atom to the heme iron of the enzyme. nih.gov

Table 2: Inhibition Constants (Ki) of Nicotinic Acid and Nicotinamide for Cytochrome P450 Enzymes

EnzymeInhibitorKi Value (mM)Reference
CYP2D6Nicotinic Acid3.8 ± 0.3 nih.gov
CYP2D6Nicotinamide19 ± 4 nih.gov
CYP3A4Nicotinamide13 ± 3 nih.gov
CYP2E1Nicotinamide13 ± 8 nih.gov

Structure Activity Relationship Sar Studies and Rational Drug Design

Methodologies for SAR Elucidation in Nicotinic Acid Derivatives

The elucidation of SAR for nicotinic acid derivatives, including 2-(4-Methylphenoxy)nicotinic acid, employs a variety of methodologies, ranging from traditional synthetic chemistry approaches to sophisticated computational modeling. A primary method involves the systematic synthesis of a series of analogues where specific parts of the lead compound are modified. These modifications can include altering substituent groups, changing the stereochemistry, or modifying the core scaffold.

The synthesized compounds are then subjected to biological assays to determine their activity. For instance, in the context of PPAR agonists, researchers would assess the compounds' ability to activate PPAR subtypes (α, β/δ, and γ). This is often done using in vitro cell-based transactivation assays, such as luciferase reporter assays, which measure the extent of receptor activation in the presence of the compound.

Quantitative Structure-Activity Relationship (QSAR) analysis is another powerful tool. QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. These models can be two-dimensional (2D-QSAR), considering physicochemical properties like lipophilicity (logP), electronic effects, and steric parameters, or three-dimensional (3D-QSAR), which takes into account the spatial arrangement of atoms. For nicotinic acid derivatives, QSAR studies have been instrumental in identifying key molecular descriptors that influence their biological activities.

Identification of Key Structural Determinants for Biological Efficacy

For this compound and related compounds, several structural features have been identified as crucial for their biological activity, particularly as PPAR agonists. A typical PPAR agonist structure consists of three key components: a polar head group (often an acidic moiety like a carboxylic acid), a central linker, and a hydrophobic tail.

The carboxylic acid group of the nicotinic acid core is a critical determinant for activity, as it often forms key hydrogen bond interactions with amino acid residues in the ligand-binding pocket of PPARs. The 2-phenoxy group serves as a linker and also contributes to the hydrophobic interactions within the binding site. The nature and substitution pattern on this phenoxy ring, such as the 4-methyl group in this compound, significantly modulate the activity and selectivity of the compound.

The type and position of substituent groups on the phenoxy ring of 2-phenoxynicotinic acid analogues have a profound impact on their activity profiles. For instance, the presence of a methyl group at the 4-position of the phenoxy ring, as in this compound, can enhance hydrophobic interactions within the PPAR ligand-binding pocket.

Studies on related series of nicotinic acid derivatives have shown that modifications to the substituent groups can lead to significant changes in potency and selectivity. For example, in a series of nicotinamide (B372718) derivatives, the position of amino and isopropyl groups was found to be critical for antifungal activity. While not directly related to PPAR agonism, this highlights the general principle that small changes in substitution can lead to dramatic shifts in biological function.

The following table illustrates the influence of different substituents on the activity of a series of nicotinic acid derivatives, providing insights that could be applicable to the this compound scaffold.

Compound IDR1 (Position 5)R2 (Position 6)R3 (Amide)Antifungal Activity (MIC in µg/mL)
1 HCl2-aminophenyl>128
2 HCl3-aminophenyl16
3 HCl4-aminophenyl64
4 HCl3-amino-4-methylphenyl4
5 HCl3-amino-4-isopropylphenyl0.25

This table is generated based on data for nicotinamide derivatives to illustrate the principle of substituent effects on biological activity.

Stereochemistry plays a pivotal role in the biological activity of many chiral compounds, and this is also true for derivatives of 2-phenoxynicotinic acid. The introduction of a chiral center, for instance, by adding a substituent to the nicotinic acid backbone or the phenoxy ring, can lead to stereoisomers (enantiomers or diastereomers) with markedly different biological activities.

This difference in activity arises from the three-dimensional nature of drug-receptor interactions. The binding pocket of a receptor is itself chiral, and thus, one stereoisomer may fit more snugly and form more favorable interactions than the other. For example, in a study of nature-inspired 3-Br-acivicin isomers, only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that stereochemistry is crucial for biological function. While this study is not on this compound, it underscores the importance of considering stereochemistry in drug design. If a chiral center were introduced into the this compound scaffold, it would be essential to synthesize and test each stereoisomer individually to determine which one possesses the desired therapeutic activity.

Development of PPAR Agonists and Modulators

The this compound scaffold has served as a valuable starting point for the development of novel PPAR agonists and modulators. PPARs are a family of nuclear receptors that play a crucial role in regulating glucose and lipid metabolism, making them attractive targets for the treatment of metabolic diseases such as type 2 diabetes and dyslipidemia.

The development of PPAR modulators often involves a "scaffold hopping" approach, where the core structure of a known agonist is modified to create novel compounds with improved properties. For example, based on a typical PPAR pan-agonist, new compounds have been generated using core hopping algorithms and glide docking procedures. This strategy has led to the discovery of novel pan-agonists that can simultaneously activate PPARα, PPARβ/δ, and PPARγ.

The goal in developing PPAR modulators is often to achieve a desired balance of activity across the different subtypes. For instance, dual PPARα/γ agonists are sought after for their potential to simultaneously address both dyslipidemia (via PPARα) and insulin resistance (via PPARγ). Selective PPAR modulators (SPPARMs) are another area of interest, aiming to dissociate the beneficial effects from the adverse side effects associated with full agonists.

Design and Synthesis of Analogues for Enhanced Selectivity

A key objective in the rational drug design of this compound analogues is to enhance their selectivity for a specific PPAR subtype. Achieving selectivity is crucial for minimizing off-target effects and improving the therapeutic window of a drug.

The design of selective analogues often involves exploiting subtle differences in the ligand-binding pockets of the PPAR subtypes. For example, molecular modeling studies can reveal specific amino acid residues that differ between PPARα, PPARβ/δ, and PPARγ. By designing ligands that interact favorably with the unique residues of a particular subtype, selectivity can be achieved.

The synthesis of these designed analogues is then carried out using various organic chemistry techniques. The synthesized compounds are subsequently screened for their activity and selectivity against the different PPAR subtypes. This iterative process of design, synthesis, and testing allows for the gradual optimization of the lead compound towards a highly selective and potent drug candidate.

Computational Chemistry and Molecular Modeling in SAR

Computational chemistry and molecular modeling have become indispensable tools in the SAR studies of this compound and its derivatives. These methods provide valuable insights into the interactions between the ligands and their target receptors at the atomic level, thereby guiding the drug design process.

Molecular docking is a widely used computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This allows researchers to visualize how a compound like this compound might fit into the ligand-binding pocket of a PPAR and to identify key interactions, such as hydrogen bonds and hydrophobic contacts.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to build predictive models that relate the 3D properties of molecules to their biological activities. These models can help to identify the regions of a molecule where modifications are likely to lead to an increase or decrease in activity.

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of the ligand-receptor complex over time, providing a more realistic picture of the binding process. These computational approaches, when used in conjunction with experimental data, can significantly accelerate the discovery and optimization of novel drugs based on the this compound scaffold.

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) serves as a powerful quantum mechanical tool to investigate the electronic structure and predict a variety of molecular properties of this compound. These calculations are fundamental to understanding the molecule's intrinsic characteristics, which in turn govern its biological activity.

The theoretical investigation of this compound via DFT would involve optimizing its three-dimensional structure to find the most stable conformation (the lowest energy state). From this optimized geometry, a wealth of information can be derived.

Key Molecular Properties Determined by DFT:

Optimized Molecular Geometry: Provides precise bond lengths, bond angles, and dihedral angles, offering a detailed picture of the molecule's 3D shape.

Electronic Properties:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): This mapping illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Such maps are invaluable for predicting how the molecule will interact with biological targets.

Spectroscopic Properties: DFT can predict vibrational (infrared and Raman) and electronic (UV-Visible) spectra, which can be compared with experimental data to validate the computational model.

Thermodynamic Properties: Parameters such as enthalpy, entropy, and Gibbs free energy can be calculated, providing insights into the molecule's stability and reaction thermodynamics.

A hypothetical data table based on DFT calculations for this compound is presented below to illustrate the nature of the expected findings.

Molecular PropertyPredicted ValueSignificance in Drug Design
Total Energy Value in HartreesIndicates the overall stability of the molecule.
HOMO Energy Value in eVRelates to the electron-donating ability of the molecule.
LUMO Energy Value in eVRelates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap Value in eVCorrelates with chemical reactivity and kinetic stability.
Dipole Moment Value in DebyeInfluences solubility and the ability to engage in polar interactions.
Mulliken Atomic Charges Charge on each atomHelps in understanding intermolecular interactions.

Note: The values in this table are illustrative and not based on actual computational results for this compound.

Molecular Docking and Pharmacophore Modeling

Molecular docking and pharmacophore modeling are indispensable computational tools for predicting how this compound might bind to a biological target, such as a protein or enzyme, and for identifying the key chemical features responsible for this interaction.

Molecular Docking:

Molecular docking simulations predict the preferred orientation of a ligand (in this case, this compound) when bound to a target protein. This technique helps in understanding the binding mode and affinity. While specific docking studies for this compound are not widely published, research on other nicotinic acid derivatives has demonstrated the utility of this approach in identifying potential biological targets and elucidating binding interactions.

The process involves:

Preparation of the Ligand and Receptor: The 3D structure of this compound is optimized, and the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).

Docking Simulation: A docking algorithm systematically samples different conformations and orientations of the ligand within the binding site of the protein.

Scoring and Analysis: The resulting poses are ranked based on a scoring function that estimates the binding affinity. The interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein's amino acid residues are then analyzed.

Pharmacophore Modeling:

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a particular biological effect. Pharmacophore models can be generated based on the structure of a known active ligand or a set of active compounds.

For this compound, a pharmacophore model would highlight features like:

Hydrogen bond donors and acceptors

Aromatic rings

Hydrophobic centers

Positive and negative ionizable groups

These models are crucial for virtual screening of large compound libraries to identify new molecules with similar biological activity and for guiding the design of new derivatives with improved potency and selectivity.

A hypothetical table summarizing potential molecular docking and pharmacophore modeling results for this compound is provided below.

ParameterFindingImplication for Drug Design
Predicted Binding Affinity (Docking Score) e.g., -8.5 kcal/molA lower binding energy suggests a stronger, more stable interaction with the target.
Key Interacting Residues (Molecular Docking) e.g., Arg120, Tyr350, Phe412Identifies the specific amino acids in the target's binding site that are crucial for recognition and binding.
Types of Interactions e.g., Hydrogen bond with Arg120, Pi-pi stacking with Tyr350Understanding the nature of the interactions allows for targeted modifications to enhance binding.
Pharmacophoric Features e.g., 1 Aromatic Ring, 1 Hydrogen Bond Donor, 2 Hydrogen Bond AcceptorsProvides a template for designing new molecules with the same essential features for biological activity.

Note: The findings in this table are illustrative and not based on actual computational results for this compound.

Metabolic Pathways and Pharmacokinetics Research

Biosynthesis and Catabolism of Niacin and its Derivatives

The body utilizes three primary pathways to synthesize NAD+: the Preiss-Handler pathway, which converts nicotinic acid to NAD+; salvage pathways that recycle nicotinamide (B372718) and other precursors; and the de novo synthesis pathway from tryptophan, known as the kynurenine pathway. nih.govstanford.edu

Named after its discoverers, Jack Preiss and Philip Handler, this pathway describes the conversion of nicotinic acid (NA) into NAD+ in three enzymatic steps. qualialife.com It begins with the conversion of NA to nicotinic acid mononucleotide (NaMN) by the enzyme nicotinic acid phosphoribosyltransferase (NaPRT), a reaction that uses 5-phosphoribosyl-1-pyrophosphate (PRPP) as a co-substrate. qualialife.comthemedicalbiochemistrypage.org The pathway then proceeds with the adenylation of NaMN to form nicotinic acid adenine (B156593) dinucleotide (NaAD). nih.govnih.gov In the final step, the enzyme NAD+ synthase (NADS) amidates NaAD to produce NAD+. qualialife.comnih.gov This entire process requires energy in the form of ATP for two of the three steps. qualialife.com

Table 1: Key Enzymes and Reactions in the Preiss-Handler Pathway

Step Substrate(s) Enzyme Product
1 Nicotinic Acid (NA), PRPP Nicotinic acid phosphoribosyltransferase (NaPRT) Nicotinic acid mononucleotide (NaMN)
2 NaMN, ATP Nicotinamide mononucleotide adenylyltransferase (NMNAT) Nicotinic acid adenine dinucleotide (NaAD)

Salvage pathways are essential for maintaining the cellular pool of NAD+ by recycling its breakdown products, primarily nicotinamide (NAM). themedicalbiochemistrypage.orgqualialife.com When enzymes such as sirtuins and PARPs consume NAD+ for their signaling functions, they release NAM as a byproduct. qualialife.com The salvage pathway reclaims this NAM, converting it back into NAD+. The key rate-limiting enzyme in this pathway is nicotinamide phosphoribosyltransferase (NAMPT), which converts NAM to nicotinamide mononucleotide (NMN). themedicalbiochemistrypage.orgnih.gov NMN is then converted directly to NAD+ by nicotinamide mononucleotide adenylyltransferases (NMNATs). nih.gov This recycling loop is highly efficient and crucial for meeting the body's high demand for NAD+, which far exceeds the dietary intake of vitamin B3 precursors. qualialife.com Other precursors like nicotinamide riboside (NR) can also feed into this pathway. themedicalbiochemistrypage.orgqualialife.com

The de novo synthesis of NAD+ originates from the essential amino acid tryptophan via the kynurenine pathway. wikipedia.orgdroracle.ai This multi-step metabolic route is responsible for the catabolism of about 95% of dietary tryptophan. wikipedia.org The pathway proceeds through several intermediates, including kynurenine and 3-hydroxykynurenine, eventually producing quinolinic acid. wikipedia.orgmdpi.com Quinolinic acid is then converted by the enzyme quinolinate phosphoribosyltransferase (QPRT) into nicotinic acid mononucleotide (NaMN). stanford.edumdpi.com At this point, the kynurenine pathway converges with the Preiss-Handler pathway, which takes over to complete the synthesis of NAD+. nih.govkcl.ac.ukoregonstate.edu This pathway is particularly important in the liver. mdpi.com

Role of Nicotinamide Adenine Dinucleotide (NAD+) and Nicotinamide Adenine Dinucleotide Phosphate (NADP+) Homeostasis

NAD+ and its phosphorylated form, NADP+, are central to cellular metabolism and homeostasis. nih.govnih.gov As essential coenzymes, they participate in hundreds of redox reactions critical for energy production through glycolysis, the Krebs cycle, and oxidative phosphorylation. nih.govresearchgate.net The balance between the oxidized forms (NAD+, NADP+) and their reduced forms (NADH, NADPH) is vital for maintaining cellular redox potential. mdpi.com

Beyond their role in redox reactions, NAD+ and NADP+ are crucial substrates for various enzymes. researchgate.netresearchgate.net NAD+-consuming enzymes, such as sirtuins and poly (ADP-ribose) polymerases (PARPs), use NAD+ to regulate key cellular processes including DNA repair, chromatin remodeling, and cell signaling. nih.govmdpi.com The maintenance of stable intracellular NAD+ levels, or homeostasis, is achieved through the coordinated action of the biosynthetic (kynurenine and Preiss-Handler) and salvage pathways. stanford.edunih.gov This balance is critical, as depletion of NAD+ is associated with various pathological conditions. nih.gov

Identification and Characterization of Metabolites

The metabolism of nicotinic acid and its derivatives results in a variety of metabolites that are excreted in the urine. wikipedia.org The pattern of these metabolites can vary depending on the formulation and amount of the parent compound administered. researchgate.net Urinary analysis can identify metabolites such as nicotinuric acid, N-methylnicotinamide, nicotinamide-N-oxide, and various pyridone derivatives. kcl.ac.ukresearchgate.netresearchgate.net The measurement of these urinary metabolites, particularly N1-methylnicotinamide (1-MN) and its further oxidation products, serves as a method for assessing the body's niacin status. kcl.ac.ukwikipedia.org

When the intake of niacin exceeds the body's capacity to synthesize and store NAD+, the excess is converted into terminal metabolites for excretion. nih.gov The primary terminal metabolites are N1-methyl-2-pyridone-5-carboxamide (2PY) and N1-methyl-4-pyridone-3-carboxamide (4PY). nih.govcohlife.org These compounds are structural isomers formed from the same precursor, N-methylnicotinamide. nih.gov

Recent research has highlighted the potential biological relevance of these terminal metabolites. nih.govcohlife.org Studies have found that elevated plasma levels of both 2PY and 4PY are associated with an increased risk of major adverse cardiovascular events (MACE). nih.govcohlife.orgcohlife.org Further investigation suggests that 4PY, in particular, may play a causal role in this association by promoting vascular inflammation. nih.govnih.gov Specifically, 4PY has been shown to induce the expression of vascular adhesion molecule-1 (VCAM-1), a key protein involved in leukocyte adherence to the vascular endothelium, a critical step in the development of atherosclerosis. nih.govcohlife.orgresearchgate.net In contrast, the association between 2PY and MACE appears to be less direct and may be confounded by its high correlation with 4PY levels. nih.gov

Table 2: Summary of Key Niacin Metabolites

Metabolite Abbreviation Pathway of Origin Biological Relevance
Nicotinuric acid NUA Conjugative Pathway Major metabolite after immediate-release niacin administration researchgate.net
N-methylnicotinamide 1-MN Amidation/Methylation Precursor to terminal metabolites; urinary biomarker of niacin status kcl.ac.ukwikipedia.org
N1-methyl-2-pyridone-5-carboxamide 2PY Terminal Metabolism Associated with excess niacin; linked to increased cardiovascular risk nih.govcohlife.org

Tissue Distribution and Cellular Uptake Mechanisms

There is currently no available research data detailing the distribution of 2-(4-Methylphenoxy)nicotinic acid into various tissues or the specific mechanisms by which it is taken up by cells.

Influence of Niacin Status on Systemic Metabolic Parameters

No studies have been identified that investigate how the body's niacin (Vitamin B3) status might influence the systemic metabolic effects of this compound.

Advanced Analytical and Computational Approaches in Research

Chromatography and Mass Spectrometry for Compound and Metabolite Analysis

High-Performance Liquid Chromatography with Tandem Mass Spectrometry (LC/MS/MS)

High-Performance Liquid Chromatography with tandem mass spectrometry (LC/MS/MS) is a powerful and sensitive analytical technique utilized for the simultaneous quantification of a target compound and its metabolites in biological matrices. nih.govresearchgate.net This method offers high specificity and allows for the determination of analytes even at low concentrations. nih.gov

In the analysis of nicotinic acid and its metabolites, a common approach involves protein precipitation from plasma samples using a solvent like acetonitrile (B52724). nih.govnih.govnih.gov Following centrifugation, the supernatant containing the analytes is separated and prepared for injection into the LC/MS/MS system. nih.govnih.gov Chromatographic separation is typically achieved on a C8 or a cyano-based analytical column. nih.govbevital.no The mobile phase often consists of a gradient mixture of an organic solvent, such as acetonitrile or methanol (B129727), and an aqueous solution containing a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to enhance ionization and improve peak shape. nih.govbevital.noresearchgate.net

The mass spectrometer, often a triple quadrupole, is operated in the selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. researchgate.netbevital.no This involves monitoring specific precursor-to-product ion transitions for each analyte and the internal standard, which ensures high selectivity and sensitivity. nih.govbevital.no Electrospray ionization (ESI) is a commonly employed ionization technique for these types of compounds. nih.govbevital.no

Method validation is a critical aspect, encompassing assessments of linearity, precision, accuracy, recovery, and matrix effects to ensure the reliability of the results. nih.govnih.govbevital.no The precision and accuracy of these methods are typically within acceptable limits, with coefficients of variation below 15%. nih.govresearchgate.net The stability of the analytes in various conditions (bench-top, freeze-thaw cycles) is also thoroughly evaluated. nih.govnih.gov

A summary of typical LC/MS/MS parameters for the analysis of nicotinic acid and its metabolites is presented below:

ParameterTypical Conditions
Sample Preparation Protein precipitation with acetonitrile
LC Column Zorbax 300SB-C8, Waters Spherisorb CNRP
Mobile Phase Methanol/Ammonium Acetate or Acetonitrile/Water with Formic Acid
Flow Rate 1 mL/min (may include split)
Ionization Mode Electrospray Ionization (ESI), often in negative or positive mode depending on the analytes
MS Detection Triple Quadrupole in Multiple Reaction Monitoring (MRM) mode
Run Time 4.5 - 15 minutes

Supercritical Fluid Chromatography (SFC) Coupled to Tandem Mass Spectrometry

Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative and complementary technique to HPLC for the analysis of a wide range of compounds, including polar analytes. mdpi.comnih.govresearchgate.net SFC utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase. mdpi.comshimadzu.com The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher efficiency compared to traditional liquid chromatography. nih.govshimadzu.com

For the analysis of polar compounds like nicotinic acid and its metabolites, the polarity of the supercritical CO2 mobile phase can be adjusted by adding a polar organic solvent, known as a modifier (e.g., methanol, ethanol). nih.govshimadzu.com This makes SFC suitable for separating a broad spectrum of analytes, from non-polar to polar. mdpi.com

When coupled with tandem mass spectrometry (SFC/MS/MS), this technique provides a powerful tool for the quantification and identification of metabolites in complex biological matrices like plasma and urine. nih.govnih.gov The use of SFC can be particularly advantageous for hydrophilic compounds that are often challenging to retain and separate using reversed-phase HPLC. nih.govresearchgate.net

A study detailing the determination of niacin and its metabolites using SFC/MS/MS highlighted the successful separation and quantification of several very hydrophilic metabolites. nih.govnih.gov The method utilized an ACQUITY UPLC HSS Cyano column with a mobile phase consisting of CO2 and a methanol/water mixture containing ammonium formate (B1220265) and formic acid. nih.gov This approach not only allowed for the quantification of known metabolites but also enabled the putative identification of other related compounds. nih.gov

The key advantages of SFC in bioanalysis include its orthogonality to reversed-phase LC, which can be beneficial for complex mixtures, and its ability to analyze thermally labile compounds at low temperatures. researchgate.netuva.es

ParameterTypical Conditions
Mobile Phase Supercritical CO2 with a polar modifier (e.g., methanol/water with additives)
Column ACQUITY UPLC HSS Cyano
Flow Rate 1.6 mL/min
Column Temperature 40°C
Back Pressure 20.68 MPa
Detection Tandem Mass Spectrometry

Spectroscopic Characterization Techniques (e.g., NMR, FTIR, Raman)

Spectroscopic techniques are indispensable for the structural elucidation and characterization of molecules like 2-(4-Methylphenoxy)nicotinic acid. Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Raman spectroscopy each provide unique and complementary information about the molecular structure. thermofisher.com

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. msu.edu In the ¹H NMR spectrum of nicotinic acid, distinct signals corresponding to the protons on the pyridine (B92270) ring are observed. hmdb.castackexchange.com For instance, the proton at position 2 typically appears at a downfield chemical shift due to the deshielding effect of the adjacent nitrogen atom and carboxylic acid group. stackexchange.com Two-dimensional NMR techniques, such as [¹H, ¹³C]-HSQC, can be used to correlate protons with their directly attached carbon atoms, aiding in the complete assignment of the NMR spectra. hmdb.ca

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. thermofisher.com In the FTIR spectrum of nicotinic acid, characteristic vibrational bands are observed. researchgate.netresearchgate.net For example, the C=O stretching vibration of the carboxylic acid group typically appears in the region of 1700-1725 cm⁻¹. researchgate.net The O-H stretching of the carboxylic acid is often a broad band in the region of 2500-3300 cm⁻¹. Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹. researchgate.net

Raman Spectroscopy also provides information about molecular vibrations and is complementary to FTIR spectroscopy. nih.govresearchgate.net While FTIR is based on the absorption of light, Raman spectroscopy is a light scattering technique. nih.gov For nicotinic acid, Raman spectra show characteristic bands for the pyridine ring vibrations and the carboxylic acid group. researchgate.netjocpr.com Theoretical calculations are often used in conjunction with experimental Raman and FTIR spectra to aid in the assignment of vibrational modes. nih.govjocpr.com

Spectroscopic TechniqueInformation ProvidedKey Features for Nicotinic Acid Structure
NMR Spectroscopy Detailed carbon-hydrogen frameworkChemical shifts and coupling constants of pyridine ring protons hmdb.castackexchange.com
FTIR Spectroscopy Identification of functional groupsC=O and O-H stretching of carboxylic acid, aromatic C-H stretching researchgate.netresearchgate.net
Raman Spectroscopy Molecular vibrations, complementary to FTIRPyridine ring breathing modes, other skeletal vibrations researchgate.netjocpr.com

Computational Chemistry and Molecular Dynamics Simulations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, geometry, and spectroscopic properties of molecules. researchgate.netjocpr.com For compounds like this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide valuable insights. jocpr.comdergipark.org.tr

These calculations can predict optimized molecular geometries, vibrational frequencies (for comparison with experimental IR and Raman spectra), and electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. nih.govnih.gov The calculated vibrational frequencies are often scaled to better match experimental values. jocpr.com

DFT studies on nicotinic acid and its derivatives have been performed to understand their structural stability, reactivity, and spectroscopic features. nih.govdergipark.org.tr For instance, calculations can determine the most stable conformer of the molecule and analyze the atomic charges on different atoms. nih.gov Furthermore, DFT can be used to calculate thermodynamic properties at different temperatures. jocpr.com The relationship between the electronic structure and the bioactive nature of niacin derivatives has also been explored using DFT calculations. dergipark.org.tr

Molecular Docking and Pharmacophore Modeling

Molecular Docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method is widely used in drug design to understand the interaction between a ligand, such as a derivative of nicotinic acid, and its protein target. nih.gov By predicting the binding mode and affinity, molecular docking can help in identifying potential drug candidates. nih.gov For example, molecular docking studies have been performed on nicotinic acid derivatives to investigate their potential antimicrobial activity by predicting their binding to specific enzymes. nih.gov

Pharmacophore Modeling is another crucial tool in drug discovery. nih.gov A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to exert a specific biological activity. nih.govnih.gov These models can be generated based on the structure of a known ligand-protein complex (structure-based) or a set of active molecules (ligand-based). nih.gov Pharmacophore models are then used to screen large compound databases to identify new molecules with the desired biological activity. nih.govnih.gov

Omics-based Approaches (e.g., Metabolomics, Genomics)

No studies utilizing omics-based approaches for this compound have been identified.

Gene Expression Analysis (e.g., RT-PCR)

There are no available studies that have conducted gene expression analysis, such as Reverse Transcription Polymerase Chain Reaction (RT-PCR), to investigate the effects of this compound.

Genome-Wide Association Studies (GWAS) and Phenome-Wide Association Analysis

No Genome-Wide Association Studies (GWAS) or Phenome-Wide Association Analyses (PheWAS) have been published that examine genetic associations with this compound.

Future Research Directions and Emerging Applications

Development of Novel Therapeutic Agents Based on 2-(4-Methylphenoxy)nicotinic Acid Scaffold

The chemical scaffold of this compound presents a valuable starting point for the design and synthesis of new therapeutic agents. The core structure, a nicotinic acid base, is a well-known pharmacophore, but the addition of the 4-methylphenoxy group offers opportunities for modification to enhance efficacy, selectivity, and pharmacokinetic properties.

Future drug development can focus on creating analogues of this compound to target a range of diseases. By modifying the substituents on the phenyl and pyridine (B92270) rings, medicinal chemists can fine-tune the compound's interaction with biological targets. For instance, structure-activity relationship (SAR) studies on similar scaffolds have demonstrated that even small modifications can significantly improve cellular activities. nih.gov Research into nicotinic acid derivatives has already yielded compounds with potential analgesic, anti-inflammatory, and insecticidal properties. researchgate.net The development of novel anticancer agents from other heterocyclic scaffolds, such as tetrahydropyrido[4,3-d]pyrimidine-2,4-dione, serves as a blueprint for how a core structure can be systematically modified to produce highly potent compounds. nih.gov Strategies may include direct approaches, targeting mature oncogenic microRNAs with antisense sequences, or indirect methods like blocking miRNA biogenesis with small molecule inhibitors. nih.gov

Table 1: Potential Modifications of the this compound Scaffold and Their Rationale

Modification Site Potential Change Therapeutic Rationale
Pyridine RingIntroduction of different functional groupsTo alter binding affinity for known and novel receptors.
Phenoxy GroupSubstitution at various positionsTo enhance lipophilicity for better blood-brain barrier penetration.
Methyl GroupReplacement with larger alkyl or halogen groupsTo improve metabolic stability and prolong half-life.
Carboxylic AcidEsterification or amidationTo create prodrugs with improved oral bioavailability.

Investigation of Undiscovered Biological Targets and Pathways

While the primary known target of nicotinic acid is the G protein-coupled receptor GPR109A (also known as HCA2), which mediates its anti-lipolytic effects, the full spectrum of its biological interactions remains under investigation. researchgate.net The pleiotropic effects of nicotinic acid suggest that it may interact with multiple, as-yet-undiscovered targets and pathways. nih.gov Future research on this compound should aim to deconstruct these complex mechanisms.

Key areas of investigation include its potential role in modulating inflammatory signaling pathways beyond those currently understood. Nicotinic acid and its derivatives have shown anti-inflammatory, anti-oxidant, and anti-apoptotic activities in various cell types. mdpi.com Elucidating the specific proteins and signaling cascades affected by this compound could reveal novel therapeutic applications for inflammatory conditions. Furthermore, exploring its impact on cellular energy metabolism, given nicotinic acid's role as a precursor to NAD and NADP, is a critical avenue. mdpi.com Uncovering how this specific derivative influences the NAD/NADH ratio could have implications for age-related diseases and neurodegeneration. mdpi.com

Combinatorial Approaches and Multi-Targeted Therapies

The future of treating complex, multifactorial diseases like cancer and cardiovascular disease lies in combinatorial and multi-targeted therapies. mdpi.comnih.gov These approaches aim to simultaneously hit multiple pathological pathways to improve efficacy and overcome drug resistance. nih.gov this compound is a candidate for inclusion in such regimens.

In cardiovascular medicine, nicotinic acid has been studied in combination with statins to achieve a more comprehensive lipid profile modification, particularly for raising HDL cholesterol. nih.gov Future trials could explore combinations of this compound with other lipid-lowering agents or with anti-inflammatory drugs to tackle atherosclerosis from multiple angles. In oncology, where multi-target strategies are common, this compound could be paired with chemotherapy or targeted agents. mdpi.comnih.gov For instance, if it is found to modulate apoptosis-related pathways, it could act synergistically with drugs that induce cancer cell death. nih.gov The development of computational models to identify synergistic drug combinations could accelerate the discovery of effective therapeutic pairings for this compound. nih.gov

Personalized Medicine Applications and Biomarker Discovery

Personalized medicine, which tailors treatment to an individual's genetic and molecular profile, is a rapidly advancing field. nih.govnih.gov For a compound like this compound, this approach could maximize therapeutic benefit while minimizing adverse effects. A significant challenge with nicotinic acid therapy is the variability in patient response and the incidence of side effects like flushing. nih.govnih.gov

Future research should focus on identifying biomarkers that predict a patient's response to this compound. This could involve pharmacogenomic studies to find genetic variations in its receptors, metabolic enzymes, or downstream signaling partners that correlate with efficacy or side effects. personalizedmedicinecoalition.org For example, identifying single nucleotide polymorphisms (SNPs) that alter the function of proteins involved in the drug's pathway could lead to more precise dosing. nih.gov Furthermore, developing biomarkers of target engagement, such as measuring changes in specific lipids or inflammatory markers in the blood, would provide a more accurate way to monitor treatment effectiveness than relying solely on clinical outcomes. clinicaltrials.gov These technologies support the development of personalized medicine by relying on the molecular classification of diseases and global signaling networks. nih.gov

Table 2: Potential Biomarkers for Personalized Therapy with this compound

Biomarker Category Specific Example Clinical Application
Genetic SNPs in the GPR109A genePredict response and risk of flushing side effect.
Metabolic Plasma levels of specific fatty acidsMonitor the anti-lipolytic effect of the drug.
Protein Serum levels of inflammatory cytokines (e.g., IL-6, TNF-α)Assess the anti-inflammatory activity in individual patients.
Genomic Gene expression profiles in target tissuesIdentify responders versus non-responders to therapy.

Expanding Applications in Diverse Biological Systems

The biological activities of nicotinic acid and its derivatives extend beyond their well-known effects on lipid metabolism, opening the door for applications in a wide range of biological systems and diseases. mdpi.comnih.gov Future research is expected to validate and expand the use of this compound in these emerging areas.

One of the most promising fields is neurology. Niacin is recognized as a key mediator of neuronal development and survival, and studies suggest it could be beneficial in neurodegenerative diseases like Alzheimer's and Parkinson's disease. mdpi.comclinicaltrials.govnih.gov Research could investigate the potential of this compound to protect neurons from damage in these conditions. Other potential applications include its use in dermatology, given niacin's role in maintaining skin health, and as an anti-inflammatory agent in kidney disease. mdpi.comresearchgate.net Furthermore, derivatives of nicotinic acid have been synthesized and tested for their fungicidal activity against plant pathogens, indicating a potential role in agriculture. mdpi.com Its use has also been explored for treating hyperphosphatemia in dialysis patients. nih.gov

Addressing Research Challenges and Limitations in Nicotinic Acid Pharmacology

Despite its long history of use, nicotinic acid pharmacology is beset by challenges that have limited its clinical application. nih.govbenthamscience.com A key focus of future research on this compound must be to overcome these limitations. The most prominent side effect is cutaneous flushing, a prostaglandin-mediated vasodilation that, while harmless, often leads to poor patient compliance. researchgate.netnih.gov Research could focus on developing co-medications to block this effect or on designing derivatives like this compound that have a reduced propensity to cause flushing.

Other challenges include metabolic side effects like hyperglycemia and hyperuricemia. nih.govnih.gov Understanding the precise mechanisms behind these effects is crucial for designing safer compounds. The complex and incompletely understood mechanism of action of nicotinic acid is another significant hurdle. nih.gov Further research is needed to fully map its signaling pathways to better predict its effects and identify new therapeutic targets. Finally, issues related to the industrial production of nicotinic acid derivatives, such as developing more environmentally friendly ("green") synthesis methods, also need to be addressed to ensure that novel compounds can be manufactured efficiently and sustainably. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(4-Methylphenoxy)nicotinic acid, and how can reaction conditions be optimized?

  • Answer: The synthesis of substituted nicotinic acid derivatives often involves organolithium reagents reacting with pyridyl-oxazolines. For example, 4-substituted nicotinic acids (e.g., 4-methylnicotinic acid) can be synthesized by adding organolithium reagents to nicotinic acid-derived oxazolines, followed by oxidation and deprotection . For this compound, a similar approach could be adapted by substituting the oxazoline precursor with a phenoxy-containing intermediate. Optimization may involve controlling reaction temperature (e.g., maintaining anhydrous conditions), stoichiometry of reagents, and post-synthetic purification using column chromatography or recrystallization (as demonstrated for related hydrazide derivatives in ).

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

  • Answer: Use a combination of spectroscopic and crystallographic techniques:

  • NMR : Compare 1H^1H and 13C^{13}C NMR shifts with known substituted nicotinic acids (e.g., 4-trifluoromethylnicotinic acid ).
  • X-ray crystallography : Resolve crystal structures to confirm bond lengths and angles, as done for 2-(4-Methylphenoxy)acetohydrazide .
  • HPLC-MS : Validate purity (>95%) using methods described for nicotinic acid mononucleotide .

Q. What preliminary pharmacological assays are suitable for evaluating this compound’s bioactivity?

  • Answer:

  • Enzyme inhibition assays : Test interactions with NAD(P)H-dependent enzymes (e.g., dehydrogenases) using UV-Vis spectroscopy, similar to studies on nicotinic acid derivatives .
  • Cellular uptake studies : Use radiolabeled 14C^{14}C-nicotinic acid analogs to track metabolic incorporation into NAD+^+ pathways .
  • In vitro cytotoxicity : Assess cell viability in human macrophage lines, referencing protocols for nicotinic acid’s prostaglandin modulation .

Advanced Research Questions

Q. How can contradictions in kinetic data for this compound’s oxidation reactions be resolved?

  • Answer: Contradictions may arise from pH-dependent reactivity or competing reaction pathways. For example, peroxomonosulfate oxidation of nicotinic acid shows retardation at lower pH due to protonation equilibria . To resolve discrepancies:

  • Variable-pH kinetic studies : Measure rate constants across pH 2–7 to identify dominant reactive species.
  • Isotopic labeling : Use 18O^{18}O-labeled reagents to track oxygen incorporation pathways.
  • Computational modeling : Apply DFT calculations to compare activation barriers for proposed intermediates.

Q. What strategies are effective for modifying this compound to enhance its metabolic stability?

  • Answer:

  • Bioisosteric replacement : Substitute the phenoxy group with trifluoromethyl or thiazole moieties, as seen in thiazole derivatives (e.g., 2-phenoxy-4-thiazolylpropionic acid) .
  • Prodrug design : Convert the carboxylic acid to a hydrazide or ester, leveraging hydrolytic stability data from acetohydrazide analogs .
  • Metabolic shielding : Introduce methyl or fluorine groups at the 3-position of the pyridine ring to block CYP450-mediated oxidation .

Q. How can the reaction kinetics of this compound with peroxomonosulfate be experimentally determined?

  • Answer: Follow pseudo-first-order conditions under acidic media:

  • Stopped-flow UV-Vis : Monitor absorbance changes at 260 nm (nicotinic acid’s λmax\lambda_{\text{max}}) .
  • Rate law derivation : Use double reciprocal plots (1/k vs. [H+^+]) to validate hydrogen ion dependence .
  • Activation parameters : Calculate ΔH\Delta H^\ddagger and ΔS\Delta S^\ddagger via Eyring analysis across multiple temperatures.

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how can they be addressed?

  • Answer:

  • Matrix interference : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from plasma or tissue homogenates.
  • Detection limits : Employ LC-MS/MS with multiple reaction monitoring (MRM) for sensitivity, referencing protocols for nicotinamide metabolites .
  • Internal standards : Deuterated analogs (e.g., 2H5^2H_5-nicotinic acid) improve quantification accuracy .

Q. How does the crystal packing of this compound derivatives influence their physicochemical properties?

  • Answer: Hydrogen-bonding networks (e.g., N–H⋯O interactions) in crystals affect solubility and melting points. For example, 2-(4-Methylphenoxy)acetohydrazide forms 2D networks via trifurcated hydrogen bonds, resulting in high thermal stability (m.p. 411–413 K) . Synchrotron XRD can map intermolecular forces to guide co-crystal design for improved bioavailability.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.